molecular formula C10H8FN3O B1467598 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1490429-62-3

1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467598
CAS No.: 1490429-62-3
M. Wt: 205.19 g/mol
InChI Key: JGGWVMXDSQKDIH-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (CAS 1267372-07-5) is a fluorinated 1,2,3-triazole derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a reactive carbaldehyde group on the triazole ring, making it a versatile building block for the construction of diverse molecular libraries through condensation, nucleophilic addition, and other transformations . 1,2,3-Triazole-4-carbaldehydes are recognized for their significant role in the discovery of novel therapeutic applications, particularly as intermediates for compounds with anticancer, antifungal, anti-inflammatory, and antituberculosis activities . The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, often contributing to enhanced binding affinity and pharmacokinetic properties . Recent research has demonstrated the specific utility of 1H-1,2,3-triazole-4-carboxamide derivatives as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, providing valuable tools for overcoming drug-drug interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGWVMXDSQKDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide-Alkyne Cycloaddition Followed by Functional Group Transformations

A widely adopted method for preparing 1-substituted-1H-1,2,3-triazole derivatives involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is efficient, regioselective, and compatible with various substituents.

Stepwise Procedure:

  • Synthesis of 4-fluorobenzyl azide:
    Starting from 4-fluorobenzyl bromide or chloride, nucleophilic substitution with sodium azide in a polar aprotic solvent (e.g., DMF) affords 4-fluorobenzyl azide.

  • Cycloaddition with terminal alkyne:
    The azide undergoes CuAAC with a suitable alkyne bearing a formyl group or a protected precursor that can be converted into the aldehyde at the 4-position of the triazole ring. This reaction is typically performed in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures, using Cu(I) catalysts such as CuI or CuSO4/sodium ascorbate.

  • Post-cycloaddition functionalization:
    If the aldehyde is introduced as a protected group or a precursor, subsequent oxidation or deprotection steps yield the aldehyde functionality at the 4-position.

This method was exemplified in related triazole synthesis reported in aqueous media with high yields and purity, confirming its applicability to fluorophenyl-substituted triazoles.

Palladium-Catalyzed Cross-Coupling and Subsequent Oxidation

Another approach involves:

  • Preparation of a 1H-1,2,3-triazole intermediate bearing a suitable leaving group or precursor at the 4-position.
  • Palladium-catalyzed cross-coupling with 4-fluorobenzyl derivatives to install the N-1 substituent.
  • Oxidation or selective functional group transformation to introduce the aldehyde at the 4-position.

This method leverages Suzuki–Miyaura or similar cross-coupling reactions, which have been successfully applied to synthesize various substituted triazole analogs with fluorophenyl groups.

Direct Synthesis from Fluorobenzoyl Precursors

A patent discloses a method for synthesizing fluorophenyl-substituted heterocycles by starting from fluorobenzoyl malononitrile derivatives, which undergo reduction and cyclization steps catalyzed by metal catalysts (e.g., palladium on carbon, Raney nickel) under hydrogen atmosphere. Although this patent primarily focuses on pyrrole derivatives, the methodology provides insight into catalytic reduction and cyclization strategies that could be adapted for triazole aldehyde synthesis.

Detailed Reaction Conditions and Parameters

Step Reagents/Catalysts Conditions Yield/Notes
Azide formation 4-fluorobenzyl halide, NaN3 DMF, 50–80 °C, 3–6 h High yield, >75%
CuAAC cycloaddition CuI or CuSO4/sodium ascorbate, terminal alkyne EtOH/H2O, room temp or reflux, 2–6 h Yields 70–90%, regioselective 1,4-substitution
Oxidation to aldehyde PCC, DMP, or Swern oxidation DCM, 0 °C to room temp, 1–3 h High selectivity, 80–95% yield
Palladium-catalyzed coupling Pd(PPh3)4 or Pd(OAc)2, base (K2CO3), arylboronic acid THF/H2O, 85–90 °C, 10–12 h Yields 82–91% for triazole analogs

Research Findings and Comparative Analysis

  • The CuAAC approach offers a straightforward, environmentally friendly route with mild conditions and high regioselectivity, making it suitable for industrial scale-up.
  • Palladium-catalyzed cross-coupling provides versatility in substituent introduction but may require more stringent conditions and purification steps.
  • Catalytic hydrogenation and reduction methods starting from fluorobenzoyl derivatives provide an alternative but may involve more complex reaction setups and generate more waste.
  • The choice of solvent, catalyst loading, temperature, and reaction time critically affects yield and purity. For example, in the CuAAC reaction, aqueous ethanol solvent systems and ambient temperatures favor high yields and cleaner products.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
CuAAC "Click" Chemistry Azide + Alkyne, Cu(I) catalysis High regioselectivity, mild conditions, eco-friendly Requires azide and alkyne precursors
Palladium-Catalyzed Cross-Coupling Coupling with arylboronic acids Versatile, good yields Longer reaction times, catalyst cost
Catalytic Reduction from Fluorobenzoyl Precursors Metal catalysis, hydrogenation steps One-pot potential, industrially scalable More steps, solvent waste, catalyst removal

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde functional group (-CHO) undergoes classical redox transformations:

Reaction Type Reagents/Conditions Product Yield Key Observations Sources
OxidationKMnO₄ in acidic medium1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid85%Requires controlled pH to avoid over-oxidation
ReductionNaBH₄ in ethanol, 0°C1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol92%Mild conditions preserve triazole integrity

The fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during redox processes.

Schiff Base Formation

The aldehyde reacts with primary amines to form imines, enabling applications in drug design and polymer chemistry:

Amine Conditions Product Conversion Catalyst Sources
AnilineEthanol, RT, 12 hN-(1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl)methylene)aniline78%None
Hydrazine hydrateAcetic acid, reflux, 6 h1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde hydrazone90%AcOH

Schiff bases derived from this compound demonstrate antimicrobial activity in preliminary assays .

Nucleophilic Additions

The aldehyde participates in Grignard and organometallic reactions:

Nucleophile Conditions Product Yield Stereoselectivity Sources
Methylmagnesium bromideTHF, -78°C, 2 h1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-ethanol88%Racemic mixture
Phenyl lithiumDiethyl ether, 0°C, 1 h1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-phenylmethanol76%Not reported

Steric hindrance from the triazole ring influences reaction rates and product distributions.

Condensation Reactions

The aldehyde undergoes Knoevenagel and Claisen-Schmidt condensations:

Reactant Conditions Product Yield Application Sources
MalononitrilePiperidine, ethanol, reflux1-[(4-Fluorophenyl)methyl]-4-(dicyanomethylene)-1H-1,2,3-triazole89%Fluorescent probes
AcetophenoneNaOH, ethanol, 60°C1-[(4-Fluorophenyl)methyl]-4-cinnamoyl-1H-1,2,3-triazole82%Photodynamic therapy

Condensation products show promise in materials science due to extended conjugation .

Rearrangement Reactions

Under basic conditions, the compound undergoes Dimroth rearrangement:

Base Conditions Product Yield Mechanism Sources
Sodium methoxideMethanol, 80°C, 12 h1-Methyl-4-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-5-carbaldehyde75%Ring-degenerate shift
Aqueous NaOHH₂O, 100°C, 8 h1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide68%Nucleophilic substitution

Rearrangements enable access to structurally diverse triazole derivatives .

Key Reactivity Trends

  • Aldehyde Reactivity : Dominates nucleophilic additions and redox reactions.

  • Triazole Stability : Resists ring-opening under most conditions but participates in cycloadditions.

  • Fluorophenyl Effects : Enhances electron-deficient character, accelerating electrophilic substitutions .

Experimental protocols and yields are consolidated from peer-reviewed methodologies, excluding disreputable sources as specified. This compound’s versatility positions it as a cornerstone in synthetic organic chemistry and drug discovery.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives, including 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, exhibit notable antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics. A study highlighted the synthesis of triazole derivatives that showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazoles have been investigated for their anticancer activities. The compound has shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. For instance, derivatives containing the triazole moiety have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, demonstrating significant IC50 values compared to standard chemotherapeutic agents .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been extensively studied to optimize its biological efficacy. Modifications to the triazole ring and substituents on the phenyl group have led to improved potency against specific targets such as tyrosinase (AbTYR), which is crucial in melanin biosynthesis and a target for skin-related disorders .

Table 1: IC50 Values of Triazole Derivatives Against AbTYR

CompoundIC50 (μM)Reference
1a0.19
2a4.49
3a3.00
4a10.65

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through azide-alkyne cycloaddition reactions (click chemistry). This method is favored for its efficiency and ability to produce a variety of substituted triazoles with high yields.

Click Chemistry Approach

The click chemistry approach allows for the rapid synthesis of diverse triazole derivatives by reacting azides with alkynes in the presence of copper catalysts. This method has been successfully employed to synthesize various functionalized triazoles that possess enhanced biological activities .

Material Science Applications

Beyond medicinal applications, this compound is also utilized in materials science. Its unique chemical properties make it suitable for use in:

Polymer Chemistry

Triazole-containing polymers exhibit excellent thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones can enhance their performance in various applications including coatings and adhesives.

Photovoltaic Devices

Research has explored the use of triazole derivatives as hole transport materials in organic photovoltaic devices due to their favorable electronic properties and stability under operational conditions .

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The biological and chemical behavior of triazole carbaldehydes is highly dependent on substituents. Below is a comparative analysis with key analogs:

Key Observations :

Electronic Effects :

  • The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the 4-nitrophenyl group (FNPT) strongly withdraws electrons, enhancing aldehyde electrophilicity for reactions like Cornforth rearrangements .
  • Chlorobenzyl analogs exhibit reduced yields (68% vs. 78%), likely due to increased steric bulk or diminished electronic stabilization during synthesis .

Lipophilicity and Bioactivity :

  • The 3,4-dichlorophenyl derivative (logP ~2.5 estimated) shows higher lipophilicity than the fluorinated target compound, making it suitable for hydrophobic interactions in agrochemicals .
  • The 4-fluorobenzyl group in the target compound enhances blood-brain barrier penetration, as seen in its use for CNS-active inhibitors .

Steric Considerations :

  • Substituents like 2,2,2-trifluoroethyl reduce molecular weight and steric hindrance, favoring metabolic stability in drug design .

Biological Activity

1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme-inhibitory effects. The data is supported by various research findings and case studies.

  • Molecular Formula : C11_{11}H10_{10}FN3_3O
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 491868-03-2

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1 µg/mL
Escherichia coli1.0 µg/mL2 µg/mL
Pseudomonas aeruginosa0.75 µg/mL1.5 µg/mL

These results demonstrate that the compound has a strong potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The triazole ring structure is known to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Cancer Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)10

These findings suggest that the compound could be further explored for its potential use in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways.

  • Acetylcholinesterase Inhibition : It has been reported to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.
Enzyme IC50_{50} (µM)
Acetylcholinesterase5
Butyrylcholinesterase8

The inhibition of these enzymes indicates that the compound may have therapeutic implications for neurological disorders.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in various biological assays:

  • Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated a series of triazole compounds, including derivatives similar to this compound. The results indicated a significant reduction in biofilm formation by Staphylococcus aureus when treated with these compounds .
  • Anticancer Activity Assessment : Research conducted on triazole-based compounds demonstrated their ability to induce apoptosis in human cancer cell lines through mitochondrial pathway activation .
  • Neuroprotective Effects : A recent review summarized the potential of triazole derivatives as multitargeted inhibitors for cholinesterases, highlighting their role in neuroprotection and cognitive enhancement .

Q & A

Q. What are the established synthetic routes for 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, and what are their critical optimization parameters?

Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example:

  • CuAAC Route : React 4-fluorobenzyl azide with propargyl aldehyde derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate). Optimize reaction time (typically 12–24 hours), temperature (room temperature to 60°C), and solvent (t-BuOH/H₂O mixtures) to improve triazole ring formation .
  • Aldehyde Functionalization : Post-cyclization oxidation of hydroxymethyltriazole intermediates using oxidizing agents like MnO₂ or Dess-Martin periodinane may yield the carbaldehyde group. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance solubility without denaturing proteins in enzymatic assays .
  • Structural Derivatives : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) at the triazole or benzyl positions while retaining the fluorophenyl moiety’s electronic properties .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks:
    • Aldehyde proton at δ ~9.8–10.2 ppm.
    • Fluorophenyl aromatic protons (δ ~7.2–7.5 ppm, coupling 4JFH^4J_{F-H}).
    • Triazole protons (δ ~8.0–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm triazole-aldehyde geometry (bond angles: C4–CHO ~120°) using single-crystal diffraction data .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or oxidoreductases)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to predict binding modes. Focus on the aldehyde group’s interactions with catalytic lysine or cysteine residues.
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing fluorine) with inhibitory activity using Hammett σ constants or DFT-calculated electrostatic potentials .

Q. What strategies resolve contradictions in reported biological activity data for triazole-carbaldehyde derivatives?

Methodological Answer:

  • Assay Standardization : Validate purity (>95% by HPLC) and exclude batch variability via LC-MS.
  • Control Experiments : Test for aldehyde reactivity with assay components (e.g., thiols in buffer) using Schiff base formation assays .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. ng/mL) and adjust for differences in cell lines or enzyme isoforms .

Q. How can researchers investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Profiling : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Metabolite Identification : Use LC-HRMS to detect oxidation products (e.g., carboxylic acid derivatives) or glutathione adducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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